Bienvenue dans la boutique en ligne BenchChem!

Piroheptine

Muscarinic Receptor Binding Anticholinergic Potency Radioligand Binding Assay

Piroheptine (CAS 16378-21-5) is a carbotricyclic anticholinergic with dopamine reuptake inhibition, delivering unmatched neuroprotection in MPTP Parkinson's models—completely preventing striatal dopamine depletion, unlike trihexyphenidyl's partial effect. Ideal for dissecting cholinergic-dopaminergic interplay. Its neutral impact on co-administered antipsychotic serum levels ensures safer protocols. Choose compound-specific procurement for reproducible, high-impact research outcomes.

Molecular Formula C22H25N
Molecular Weight 303.4 g/mol
CAS No. 16378-21-5
Cat. No. B091358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiroheptine
CAS16378-21-5
Synonyms3-(10,11-dihydro-5H-dibenzo-(a,d)cycloheptan-5-ylidene)-1-ethyl-2-methylpyrrolidine
piroheptine
piroheptine hydrochloride
Molecular FormulaC22H25N
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCCN1CCC(=C2C3=CC=CC=C3CCC4=CC=CC=C42)C1C
InChIInChI=1S/C22H25N/c1-3-23-15-14-19(16(23)2)22-20-10-6-4-8-17(20)12-13-18-9-5-7-11-21(18)22/h4-11,16H,3,12-15H2,1-2H3
InChIKeyNKJQZSDCCLDOQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piroheptine (CAS 16378-21-5): An Anticholinergic and Dopamine Reuptake Inhibiting Antiparkinsonian Agent


Piroheptine (CAS 16378-21-5) is a carbotricyclic anticholinergic agent with additional dopamine reuptake inhibition (DRI) properties, classified as a muscarinic acetylcholine receptor antagonist and antiparkinsonian drug [1]. Initially developed by Fujisawa Pharmaceutical Co. Ltd. in the 1970s, it is marketed under the brand name Trimol and is primarily indicated for the treatment of parkinsonian syndrome [2]. Its dual mechanism distinguishes it from classic anticholinergics, offering both central cholinergic blockade and the potentiation of dopaminergic neurotransmission [3].

Piroheptine (CAS 16378-21-5): Why Generic Anticholinergic Substitution Fails to Replicate the Same Pharmacological Profile


Piroheptine's unique pharmacological profile, combining central anticholinergic activity with dopamine reuptake inhibition (DRI), is not shared by all in-class anticholinergic agents. While drugs like trihexyphenidyl and biperiden are widely used, piroheptine demonstrates a distinct pattern of muscarinic receptor subtype selectivity and an unmatched capacity for complete neuroprotection in specific experimental models [1]. Furthermore, its potential for drug-drug interactions differs significantly from its peers, as demonstrated by its neutral effect on the serum levels of certain co-administered antipsychotics, a characteristic not universally applicable across this class [2]. Therefore, substituting piroheptine with a generic anticholinergic risks compromising both therapeutic efficacy and safety, making compound-specific procurement essential for precise research and clinical applications.

Piroheptine (CAS 16378-21-5): Quantitative Evidence of Differentiation Versus Key Comparators


Piroheptine Exhibits Intermediate Potency in Muscarinic Receptor Binding Assays Compared to Atropine and Trihexyphenidyl

In a direct head-to-head comparison using radioligand binding assays in rat brain, piroheptine demonstrated intermediate potency for displacing the non-selective muscarinic antagonist [3H]QNB. Its potency was greater than that of trihexyphenidyl and biperiden but less than that of mazaticol and atropine [1].

Muscarinic Receptor Binding Anticholinergic Potency Radioligand Binding Assay

Piroheptine's Binding Profile Suggests Lower M1 Receptor Selectivity Than Trihexyphenidyl and Biperiden

A direct comparative analysis of Ki ratios from binding studies revealed that piroheptine binds to M1 and M2 muscarinic receptor subtypes with less selectivity than trihexyphenidyl or biperiden. While trihexyphenidyl and biperiden showed high-affinity and selective binding for M1 receptors, piroheptine's profile, along with that of mazaticol and atropine, was less selective [1].

Muscarinic Receptor Subtypes M1 Selectivity Receptor Binding Affinity

Piroheptine Completely Prevents MPTP-Induced Dopaminergic Neurotoxicity, in Contrast to Partial Protection by Trihexyphenidyl

In a direct head-to-head study using the MPTP mouse model of parkinsonism, pretreatment with piroheptine resulted in the complete prevention of striatal dopamine loss. In contrast, trihexyphenidyl, a commonly used comparator anticholinergic, provided only partial protection [1].

Neuroprotection MPTP Model Parkinson's Disease Model

Piroheptine Does Not Alter Serum Levels of Co-Administered Zotepine, Unlike Other Anticholinergics Which May Influence Drug Metabolism

In a clinical study involving 21 patients, co-administration of piroheptine had no significant effect on the steady-state serum levels of the antipsychotic drug zotepine. This finding contrasts with the class-level inference that some anticholinergic drugs can interfere with the metabolism of other centrally-acting agents [1].

Drug-Drug Interaction Pharmacokinetics Zotepine

Piroheptine Possesses Weak Peripheral Anticholinergic Activity Relative to Other In-Class Agents

Compared to other anticholinergic agents used in the treatment of Parkinson's disease, piroheptine has been documented to exhibit weak peripheral activity, as noted in its pharmacological characterization [1].

Peripheral Anticholinergic Effects Side Effect Profile Tolerability

Piroheptine (CAS 16378-21-5): Targeted Research and Industrial Application Scenarios Based on Evidence


Neuroprotective Studies in Parkinson's Disease Models

Piroheptine is a superior choice for researchers investigating neuroprotective strategies in MPTP-induced models of Parkinson's disease. Its unique ability to completely prevent striatal dopamine depletion, unlike the partial protection offered by trihexyphenidyl, provides a robust and quantifiable endpoint for assessing disease-modifying interventions [1].

Investigating Dopaminergic and Cholinergic Interactions

Given its dual mechanism of action as both a muscarinic antagonist and a dopamine reuptake inhibitor (DRI), piroheptine is an ideal tool compound for dissecting the complex interplay between cholinergic and dopaminergic systems in the central nervous system. Its distinct receptor binding profile compared to pure anticholinergics like trihexyphenidyl allows for more nuanced pharmacological studies [2].

Clinical Adjunctive Therapy Requiring Low Drug Interaction Risk

For clinical or investigational scenarios where anticholinergic therapy is required alongside antipsychotic medication (e.g., zotepine), piroheptine presents a compelling option due to its demonstrated lack of effect on serum drug levels. This contrasts with the broader class, where such interactions are a concern, and can be a decisive factor in drug selection for both treatment and research protocols [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piroheptine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.